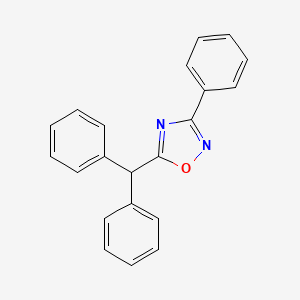
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole, also known as DPMPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a stable free radical that can be used as a spin trap in various biochemical and physiological experiments.
Mécanisme D'action
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole acts as a spin trap by reacting with free radicals to form a stable adduct. The adduct can be detected by electron paramagnetic resonance (EPR) spectroscopy, which allows for the identification of the free radical species. The reaction between this compound and free radicals is highly selective, which allows for the identification of specific free radical species in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties in vitro. It can scavenge ROS and RNS, which can prevent oxidative damage to cells and tissues. This compound has also been shown to have anti-inflammatory properties in vitro and in vivo. It can inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable free radical that can be easily synthesized and purified. It is highly selective for specific free radical species, which allows for the identification of these species in biological systems. However, this compound also has some limitations. It can react with other compounds in biological systems, which can lead to the formation of non-specific adducts. It can also be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for the use of 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole in scientific research. One direction is the development of new spin traps that are more selective and less toxic than this compound. Another direction is the use of this compound in vivo to study the role of free radicals in various disease states. This compound can also be used in combination with other techniques, such as mass spectrometry, to identify specific free radical species in biological systems. Finally, this compound can be used to study the kinetics of free radical reactions in more detail, which can lead to a better understanding of the role of free radicals in biological systems.
Méthodes De Synthèse
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can be synthesized through the reaction of diphenylmethyl chloride with sodium azide and phenylacetic acid. The reaction proceeds through an intermediate compound, which is then oxidized to produce this compound. The yield of this compound can be improved by using a solvent system that contains both water and an organic solvent.
Applications De Recherche Scientifique
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole is widely used as a spin trap in various biochemical and physiological experiments. It can be used to study the mechanism of action of free radicals in biological systems. This compound can trap free radicals generated by reactive oxygen species (ROS) and reactive nitrogen species (RNS), allowing for their detection and identification. It can also be used to study the kinetics of free radical reactions and to determine the rate constants of these reactions.
Propriétés
IUPAC Name |
5-benzhydryl-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-22-20(23-24-21)18-14-8-3-9-15-18/h1-15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORYKMYVSVOEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)

![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)
![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)

![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)